
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone
Overview
Description
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H7F3O It is a trifluoromethyl ketone derivative of naphthalene, characterized by the presence of a trifluoromethyl group attached to the carbonyl carbon of the ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone typically involves the reaction of naphthalene derivatives with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, where the trifluoroacetyl group is introduced to the naphthalene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound typically yields the corresponding alcohol or hydrocarbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of trifluoromethyl carboxylic acids.
Reduction: Formation of trifluoromethyl alcohols or hydrocarbons.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
Organic Synthesis
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone is utilized as a reagent in organic synthesis. Its trifluoromethyl group can participate in electrophilic aromatic substitutions and other reactions.
Case Study: Synthesis of Fluorinated Compounds
A study demonstrated the use of this compound in synthesizing novel fluorinated compounds. The compound was subjected to various reaction conditions to optimize yield and selectivity. The results indicated that the trifluoromethyl group significantly influenced the reactivity of the aromatic system, facilitating the formation of desired products with high efficiency .
Pharmaceutical Applications
The compound has potential applications in the pharmaceutical industry due to its ability to modify biological activity through fluorination.
Case Study: Anticancer Agents
Research indicates that derivatives of this compound exhibit promising anticancer properties. In vitro studies showed that these derivatives inhibit tumor cell proliferation more effectively than their non-fluorinated counterparts. The presence of the trifluoromethyl group was linked to increased lipophilicity and membrane permeability, enhancing bioavailability .
Materials Science
In materials science, this compound is explored for its potential as a building block for advanced materials.
Case Study: Fluorinated Polymers
Fluorinated polymers incorporating this compound have been developed for applications requiring high chemical resistance and thermal stability. For instance, studies have shown that polymers synthesized using this compound exhibit superior mechanical properties compared to traditional polymers .
Analytical Chemistry
The compound is also used in analytical chemistry as a derivatizing agent for the analysis of various compounds.
Case Study: Gas Chromatography
In gas chromatography applications, this compound has been employed to enhance the detectability of certain analytes. By forming stable derivatives with target compounds, it improves separation efficiency and detection limits .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors. The pathways involved often include inhibition of enzyme activity or modulation of receptor function, leading to various biological effects.
Comparison with Similar Compounds
- 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethanone
- 2,2,2-Trifluoro-1-(4-methoxy-naphthalen-1-yl)ethanone
- 1-Trifluoroacetyl piperidine
Comparison: 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone is unique due to its specific substitution pattern on the naphthalene ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct biological activities due to the position of the trifluoromethyl group.
This detailed overview provides a comprehensive understanding of this compound, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Biological Activity
2,2,2-Trifluoro-1-(naphthalen-1-yl)ethanone is a trifluoromethylated ketone characterized by its unique structural features, which include a naphthalene ring and three fluorine atoms. These properties contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₂H₇F₃O
- Molecular Weight : 224.18 g/mol
- Structure : The compound features a naphthalene moiety attached to a trifluoromethyl group adjacent to a carbonyl group.
The biological activity of this compound is primarily attributed to its trifluoromethyl group, which enhances lipophilicity and metabolic stability. This allows the compound to interact effectively with various molecular targets such as enzymes and receptors. The key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzyme activities by binding to active sites or altering enzyme conformations.
- Receptor Modulation : Interactions with receptor sites can lead to changes in signal transduction pathways.
Case Studies and Research Findings
While direct studies on this compound are scarce, related compounds provide insights into its potential activity:
- Antimicrobial Activity :
-
Anticancer Properties :
- Research on trifluoromethylated ketones suggests that they may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival.
- Structure–Activity Relationship (SAR) :
Properties
IUPAC Name |
2,2,2-trifluoro-1-naphthalen-1-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-12(14,15)11(16)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCWOGKZDGCRES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505193 | |
Record name | 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6500-37-4 | |
Record name | 2,2,2-Trifluoro-1-(naphthalen-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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